Nalpha-Cbz-Nepsilon-Fmoc-L-lysine
Description
Nalpha-Cbz-Nepsilon-Fmoc-L-lysine is a dual-protected lysine derivative critical for orthogonal solid-phase peptide synthesis (SPPS). The Nalpha-carbobenzyloxy (Cbz) and Nepsilon-9-fluorenylmethyloxycarbonyl (Fmoc) groups provide selective deprotection pathways:
- Cbz (Z): Removed via catalytic hydrogenation (H₂/Pd) or strong acids (HBr/HF) .
- Fmoc: Cleaved under mild basic conditions (e.g., 20% piperidine in DMF) . This compound enables sequential modification of lysine residues, particularly in synthesizing peptides with site-specific post-translational modifications (PTMs) like methylation or acylation.
Properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c32-27(33)26(31-29(35)36-18-20-10-2-1-3-11-20)16-8-9-17-30-28(34)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKKPRSYVVUBTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-D-Lys(Fmoc)-OH is synthesized through the reaction of lysine with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu). The reaction typically occurs in the presence of a base, such as di-tert-butyl dicarbonate, to facilitate the formation of the Fmoc-protected lysine derivative . The reaction conditions often involve the use of organic solvents like dichloromethane or dimethylformamide to dissolve the reactants and promote the reaction.
Industrial Production Methods
Industrial production of Z-D-Lys(Fmoc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reactants and solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Z-D-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Coupling Reactions: The exposed amino group can participate in peptide bond formation with other amino acids or peptides.
Deprotection Reactions: The Fmoc group can be selectively removed without affecting other protecting groups present in the molecule.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide bond formation.
Solvents: Organic solvents such as dichloromethane, dimethylformamide, and acetonitrile are frequently used.
Major Products Formed
The major products formed from these reactions include peptides and peptide derivatives, which are essential in various biological and chemical applications.
Scientific Research Applications
Peptide Synthesis
Role as a Building Block:
Nalpha-Cbz-Nepsilon-Fmoc-L-lysine is primarily utilized in the synthesis of peptides. The presence of the Cbz and Fmoc protecting groups allows for the selective manipulation of the amino acid during synthesis. The Fmoc group can be removed under basic conditions, while the Cbz group can be cleaved using hydrogenation, providing flexibility in synthetic pathways.
Case Study Example:
In a study on peptide synthesis, researchers utilized this compound to construct a peptide with specific biological activity. The synthesis involved sequential deprotection and coupling steps, demonstrating the compound's utility in generating peptides with desired sequences and functionalities .
Drug Development
Intermediate for Bioactive Peptides:
While this compound itself does not exhibit significant biological activity, it serves as an essential intermediate in the synthesis of biologically active peptides. These peptides can target specific biological pathways, making them valuable in drug development.
Example in Therapeutics:
A notable application is its use in synthesizing peptide-based therapeutics aimed at treating various diseases, including cancer and metabolic disorders. The controlled formation of peptide bonds using this compound facilitates the development of novel therapeutic agents .
Automated Peptide Synthesis
Facilitating Automation:
The methodologies involving this compound have been adapted for automated peptide synthesizers. The Fmoc protecting group is particularly advantageous for automation due to its compatibility with solid-phase synthesis techniques, allowing for efficient and reproducible peptide production .
Innovation in Synthesis Techniques:
Research has shown that using this compound in automated systems improves yield and purity of synthesized peptides compared to traditional methods that may involve more cumbersome protecting group strategies .
Biotransformations
Oxidation and Reduction Reactions:
this compound can undergo various biotransformations, such as oxidation to produce keto acids or reduction to generate L-CBZ-oxylysine derivatives. These transformations are crucial for creating diverse libraries of compounds for screening in drug discovery .
Research Findings:
Studies have demonstrated the successful biotransformation of this compound into bioactive derivatives, highlighting its potential as a precursor for developing new pharmaceuticals with improved efficacy .
Structural Studies
Molecular Modeling Applications:
The structural characteristics of this compound allow it to be used in molecular modeling studies aimed at understanding peptide interactions at the molecular level. This understanding is crucial for designing more effective therapeutic peptides .
Impact on Drug Design:
Molecular modeling involving this compound has provided insights into how modifications can enhance binding affinity and specificity of peptide drugs, thus informing future design strategies for peptide therapeutics .
Mechanism of Action
The mechanism of action of Z-D-Lys(Fmoc)-OH involves the protection of the amino group of lysine during peptide synthesis. The Fmoc group forms a stable carbamate with the amino group, preventing unwanted reactions. This protection allows for the stepwise synthesis of peptides, where the Fmoc group can be selectively removed to expose the amino group for further reactions .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Nalpha-Cbz-Nepsilon-Fmoc-L-lysine with key analogues:
Notes:
- Cbz vs. Boc/Fmoc: Cbz offers hydrogenolysis-based deprotection, compatible with acid-sensitive peptides, whereas Boc requires strong acids (TFA) .
- Alloc : Removed under neutral conditions via Pd(0)-mediated cleavage, ideal for convergent peptide ligation .
- Tfa (Trifluoroacetyl) : Exceptionally stable under basic conditions, requiring hydrazine or prolonged piperidine treatment for removal .
Stability and Handling Considerations
- Cbz Stability : Sensitive to strong acids and reductants, limiting compatibility with TFA-based cleavage protocols.
- Fmoc Compatibility : Requires anhydrous conditions to prevent premature deprotection.
- Storage : Most derivatives (e.g., Boc, Fmoc, Cbz) are stored at 2–8°C under inert gas to prevent oxidation .
Biological Activity
Nalpha-Cbz-Nepsilon-Fmoc-L-lysine, also known as Fmoc-Lys(Z)-OH, is a synthetic derivative of the amino acid L-lysine. This compound is primarily used in peptide synthesis due to its unique protective groups, which facilitate selective reactions while preventing unwanted side reactions. Understanding its biological activity is crucial for applications in drug development and peptide-based therapeutics.
Chemical Structure and Properties
This compound features two protective groups: the carbobenzyloxy (CBZ) group at the N-alpha position and the 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-epsilon position. These modifications enhance its stability and reactivity during peptide synthesis.
- Molecular Formula : C29H30N2O6
- Molecular Weight : 502.57 g/mol
- CAS Number : 86060-82-4
The mechanism of action of this compound is primarily indirect, as it does not exhibit significant biological activity on its own. Instead, it serves as a key intermediate in synthesizing biologically active peptides. The protective groups can be selectively removed under specific conditions, allowing for controlled peptide bond formation.
Applications in Drug Development
- Peptide Synthesis : The compound is extensively used in synthesizing peptides that can target specific biological pathways. Its protective groups allow for the strategic assembly of complex peptide structures.
- Therapeutic Potential : Derivatives of this compound may have applications in developing therapeutic agents aimed at various diseases, including cancer and metabolic disorders .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Benzyloxycarbonyl-N'-Boc-L-lysine | Contains similar protecting groups | Used for similar applications but may lack specificity |
| N-alpha-Boc-N-epsilon-Cbz-L-lysine | Similar protective groups | Often used in more straightforward peptide syntheses |
| N-alpha-Boc-N-epsilon-(benzyloxycarbonyl)-L-lysine | Benzyloxycarbonyl instead of CBZ | Provides different reactivity patterns |
Research Findings and Case Studies
Recent studies have highlighted the importance of L-lysine derivatives in various biological processes:
- Amino Acid Supplementation : Research indicates that amino acids like L-lysine influence anabolic hormone secretion, which can enhance muscle growth and recovery .
- Safety and Efficacy : The European Food Safety Authority (EFSA) has evaluated L-lysine products derived from genetically modified strains, confirming their safety for animal consumption and potential benefits in feed formulations .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Nalpha-Cbz-Nepsilon-Fmoc-L-lysine, and how can its purity be optimized during solid-phase peptide synthesis?
- Methodological Answer : The synthesis typically involves orthogonal protection strategies: Cbz (carbobenzyloxy) for the α-amino group and Fmoc (fluorenylmethyloxycarbonyl) for the ε-amino group. Critical steps include coupling efficiency optimization using activating agents like HBTU/HOBt and monitoring by ninhydrin or Kaiser tests. Purity (>97%) is achieved via reverse-phase HPLC with C18 columns (acetonitrile/water gradients) and confirmed by LC-MS . Pre-activation of amino acids and controlled reaction times (e.g., 30–60 min) minimize side reactions like diketopiperazine formation .
Q. How should researchers characterize the identity and stability of this compound under varying storage conditions?
- Methodological Answer : Use a combination of -NMR (to verify amine protection), FT-IR (C=O stretching at ~1700 cm), and elemental analysis. Stability studies require accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Store at 0–6°C in anhydrous, argon-purged environments to prevent Fmoc deprotection .
Q. What analytical techniques are critical for detecting racemization or epimerization during the incorporation of this compound into peptide chains?
- Methodological Answer : Chiral HPLC with a Crownpak CR(+) column or Marfey’s reagent derivatization followed by LC-MS/MS can detect <1% racemization. Circular dichroism (CD) spectroscopy is complementary for monitoring secondary structure integrity in peptides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported coupling efficiencies of this compound when used in automated peptide synthesizers?
- Methodological Answer : Discrepancies often arise from solvent choice (DMF vs. NMP), resin swelling, or microwave vs. room-temperature conditions. Systematic optimization involves:
- Solvent Screening : Compare DMF (high polarity) with NMP (enhanced resin penetration).
- Coupling Reagents : Test HATU vs. PyBOP for sterically hindered residues.
- Kinetic Analysis : Use real-time FT-IR to monitor carbamate formation rates.
Documented protocols show 52% yield over two steps for similar Fmoc-Lys derivatives under microwave-assisted conditions .
Q. What strategies mitigate side reactions (e.g., aspartimide formation) when incorporating this compound into aspartyl-rich peptide sequences?
- Methodological Answer : Aspartimide formation is pH- and temperature-dependent. Use:
- Low-Temperature Coupling : 0–4°C in DCM/DMF mixtures.
- Orthogonal Deprotection : Selective Cbz removal with HBr/AcOH before aspartyl coupling.
- Additives : 0.1 M HOBt to suppress base-catalyzed cyclization.
Post-synthesis, treat with 0.1% TFA to hydrolyze any cyclic intermediates .
Q. How do steric and electronic effects of the Cbz/Fmoc groups influence the conformational dynamics of lysine-containing peptides?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) paired with NOESY NMR can map steric constraints. For example, Fmoc’s bulky fluorenyl group restricts ε-amine mobility, altering peptide helicity. Comparative studies with Boc-protected analogs reveal a 15% reduction in α-helix content due to Fmoc’s hydrophobicity .
Data Interpretation & Reproducibility
Q. What are the best practices for documenting synthetic procedures to ensure reproducibility across labs?
- Methodological Answer : Follow the Beilstein Journal’s guidelines:
- Detailed Experimental Section : Specify resin type (e.g., Wang resin), substitution levels, and exact molar ratios.
- Supporting Information : Include raw HPLC chromatograms, NMR spectra, and MALDI-TOF data.
- Batch-Specific Data : Report CAS RN [86060-82-4], lot numbers, and purity certificates .
Q. How should researchers address conflicting NMR data when characterizing this compound’s byproducts?
- Methodological Answer : Use -NMR DEPT experiments to distinguish carbonyl carbons (Cbz/Fmoc) from backbone signals. For ambiguous peaks, spiking with authentic samples or 2D HSQC/TOCSY resolves overlaps. Cross-validate with high-resolution mass spectrometry (HRMS) .
Ethical & Safety Considerations
Q. What safety protocols are essential when handling this compound in high-throughput environments?
- Methodological Answer : Adopt ISO 15189 standards:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
